

# Azvudine Triphosphate (FNC-TP) as a Chain Terminator in Viral DNA Synthesis

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## Compound of Interest

Compound Name: *Fnc-TP*

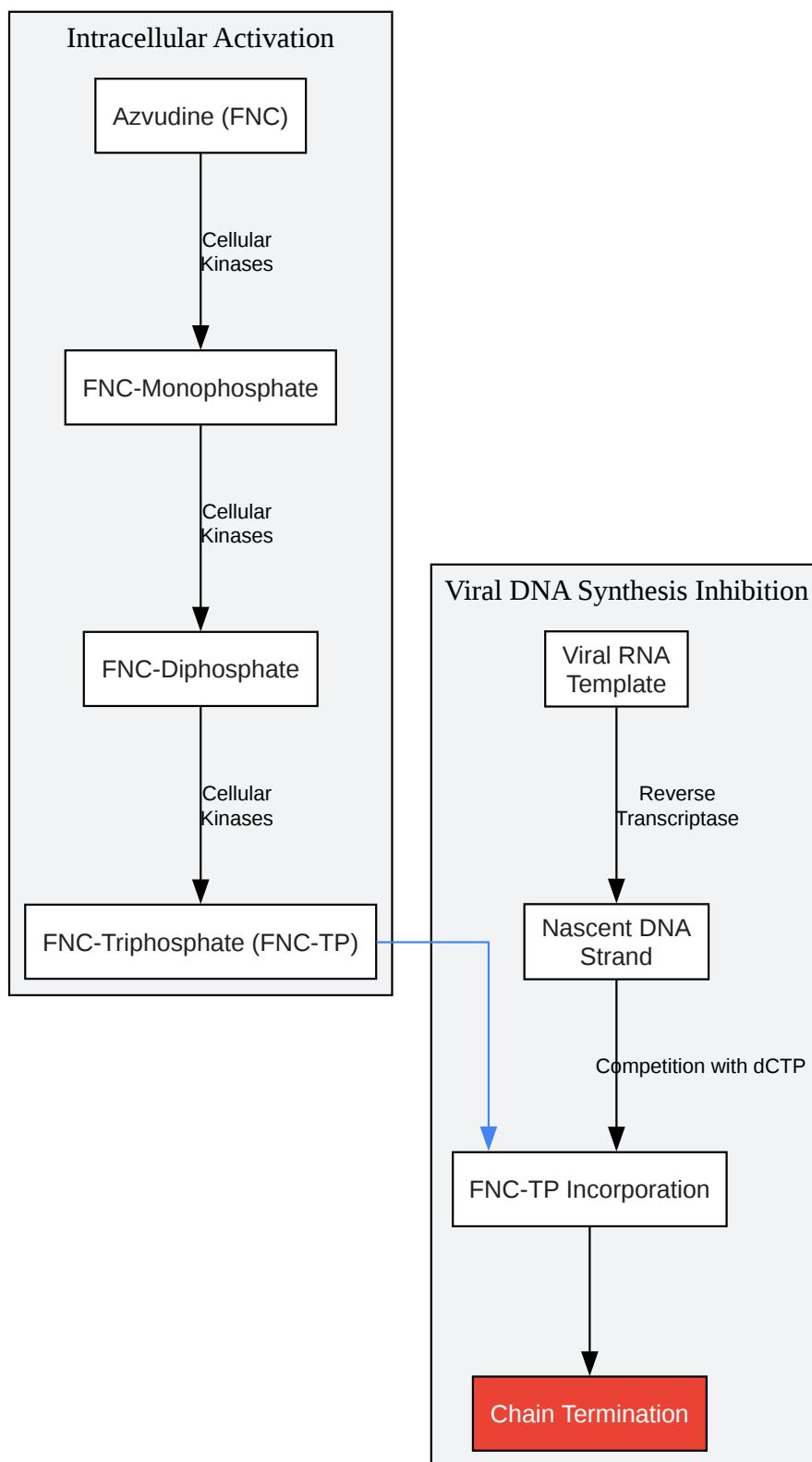
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Azvudine, or FNC (2'-deoxy-2'- $\beta$ -fluoro-4'-azidocytidine), is a cytidine analog that has demonstrated potent antiviral activity against retroviruses and some RNA viruses.<sup>[1][2]</sup> Its active form, **FNC-TP**, functions as a chain terminator in viral DNA synthesis, particularly by inhibiting reverse transcriptases.

## Mechanism of Action

FNC is a prodrug that is intracellularly phosphorylated to its active triphosphate form, **FNC-TP**.<sup>[1]</sup> **FNC-TP** competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the nascent DNA chain by viral reverse transcriptases (RTs) and some RNA-dependent RNA polymerases (RdRps).<sup>[1][3]</sup> The incorporation of FNC-TP into the growing nucleic acid strand leads to chain termination. This is because the 4'-azido group on the ribose sugar sterically hinders the formation of a phosphodiester bond with the incoming nucleotide, thereby halting further elongation of the DNA chain.<sup>[1][4][5]</sup>

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Caption: Activation of Azvudine and its role in chain termination.

## Quantitative Data on Polymerase Inhibition

The inhibitory activity of **FNC-TP** has been quantified against several viral polymerases. The efficiency of incorporation and subsequent chain termination varies depending on the specific polymerase.

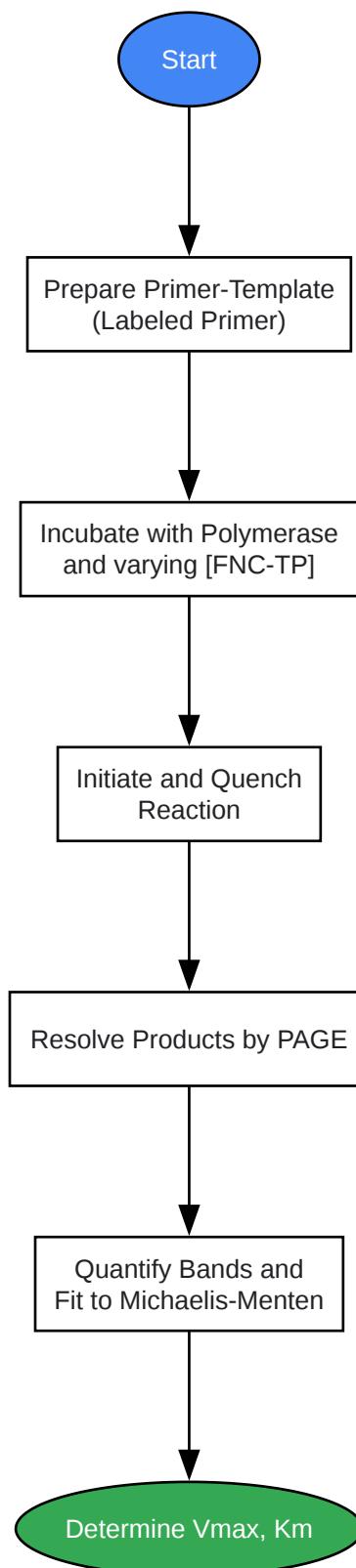
Virus	Polymerase	IC50 (μM)	Selectivity (vs dCTP)	Reference
HIV-1	Reverse Transcriptase (RNA-dependent)	5.3	2.6	[3][6]
HIV-1	Reverse Transcriptase (DNA-dependent)	4.6	3.2	[3][6]
Hepatitis C Virus (HCV)	RNA-dependent RNA Polymerase	-	-	[1][2]
Dengue Virus (DENV-2)	RNA-dependent RNA Polymerase	-	-	[1][2]
Respiratory Syncytial Virus (RSV)	RNA-dependent RNA Polymerase	-	-	[1][2]
SARS-CoV-2	RNA-dependent RNA Polymerase	-	Poor Substrate	[1][2]

Note: More specific Ki, Vmax, and Km values are often determined in specialized studies but are not always available in general literature.

## Experimental Protocols

This assay is used to determine the kinetics of **FNC-TP** incorporation by a viral polymerase.

- Primer-Template Preparation: A primer (e.g., a Cy5-labeled DNA oligonucleotide) is annealed to a template strand (RNA or DNA) designed to allow for the incorporation of a single nucleotide analog opposite a specific base.[3]
- Reaction Mixture: The primer-template complex is incubated with the viral polymerase (e.g., HIV-1 RT), a buffer solution, and varying concentrations of **FNC-TP** or the natural dCTP.[3]
- Reaction and Quenching: The reaction is initiated and allowed to proceed for a specific time, then quenched (e.g., with EDTA).
- Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The bands corresponding to the original primer and the extended product are visualized (e.g., by fluorescence scanning).[3]
- Data Analysis: The fraction of extended primer is plotted against the nucleotide concentration, and the data are fitted to the Michaelis-Menten equation to determine Vmax and Km.[3]



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Caption: Workflow for single-nucleotide incorporation assay.

This assay confirms that the incorporation of FNC-MP results in the cessation of DNA synthesis.

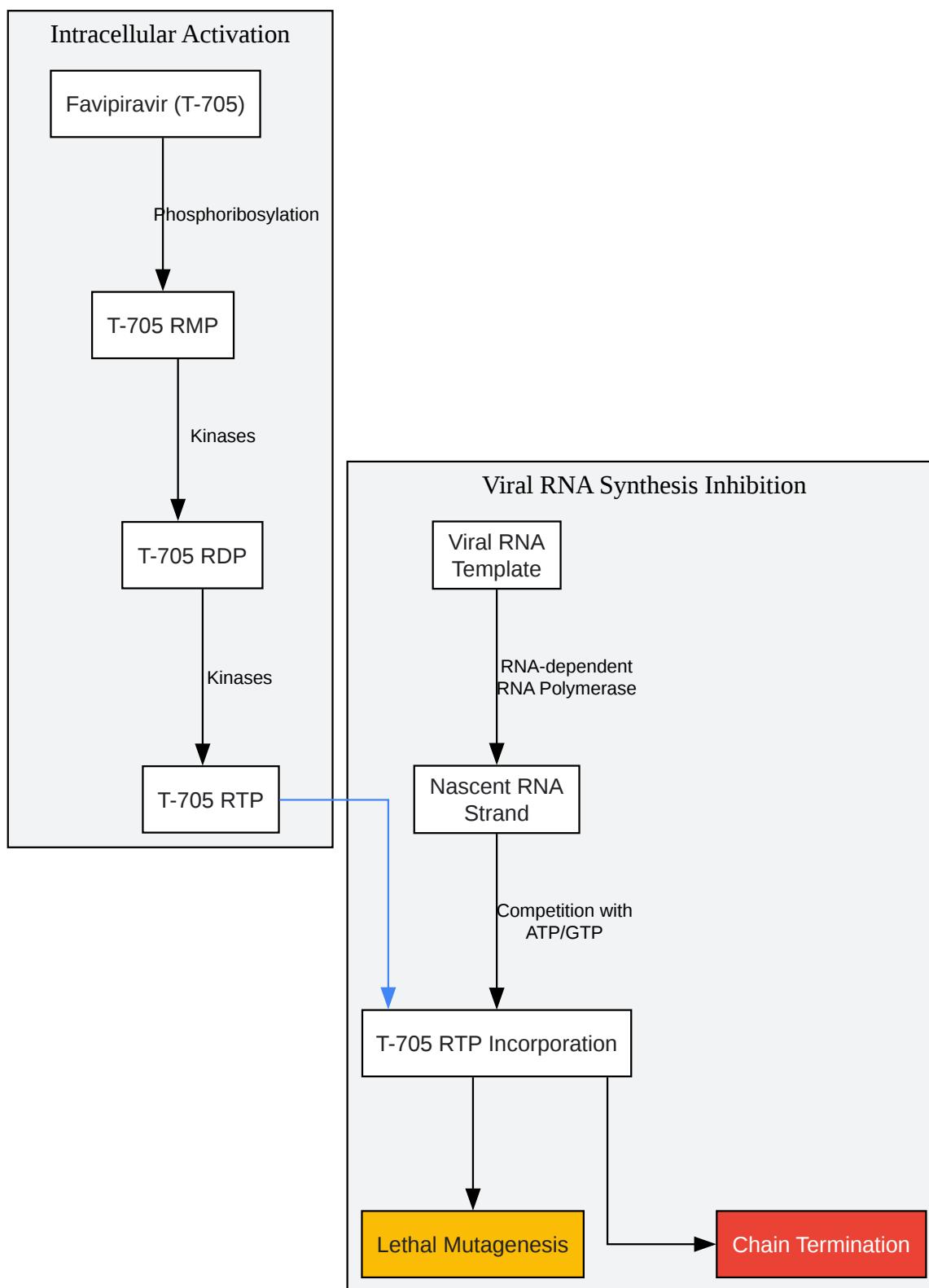
- Primer Extension: A primer-template duplex is incubated with the viral polymerase, a limited concentration of dNTPs, and **FNC-TP** to allow for the incorporation of FNC-MP.
- Addition of Excess dNTPs: After the initial incorporation, a high concentration of all four natural dNTPs is added to the reaction.
- Analysis: The reaction products are analyzed by PAGE. If FNC-MP is a chain terminator, the product length will not increase after the addition of excess dNTPs.[\[6\]](#)

## Favipiravir Triphosphate (T-705 RTP) in Viral RNA Synthesis

Favipiravir (T-705) is a broad-spectrum antiviral agent primarily effective against RNA viruses.[\[7\]](#)[\[8\]](#)[\[9\]](#) Its active form, Favipiravir ribofuranosyl-5'-triphosphate (T-705 RTP), targets viral RNA-dependent RNA polymerases (RdRp).[\[8\]](#)[\[10\]](#)[\[11\]](#)

## Mechanism of Action

Favipiravir is a prodrug that is intracellularly converted to T-705 RTP.[\[8\]](#)[\[10\]](#) This active form is recognized as a purine nucleotide analog by viral RdRps and is incorporated into the nascent viral RNA strand.[\[12\]](#)[\[13\]](#) The antiviral effect of Favipiravir is believed to be twofold: it can act as a chain terminator to a certain extent, and it can also induce lethal mutagenesis by causing mutations in the viral genome upon incorporation.[\[10\]](#)



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Caption: Activation of Favipiravir and its dual mechanism of action.

## Quantitative Data on Antiviral Activity

The efficacy of Favipiravir has been measured against a variety of RNA viruses, typically reported as EC50 values from cell-based assays.

Virus Family	Virus	Cell Type	EC50 (µg/mL)	Reference
Orthomyxoviridae	Influenza A (H1N1)	MDCK	0.03-0.47	[14]
Influenza B	MDCK	0.04-0.39	[14]	
Avian Influenza (H5N1)	MDCK	0.1-0.5	[14]	
Arenaviridae	Lassa Virus	Vero	6.6-13	[15]
Bunyaviridae	Rift Valley Fever Virus	Vero	0.5-2.0	[15]
Flaviviridae	Yellow Fever Virus	Vero	1.0-3.5	[15]
Filoviridae	Ebola Virus	Vero	10	[15]

## Experimental Protocols

This is a standard method to determine the antiviral activity of a compound in cell culture.

- Cell Seeding: A monolayer of susceptible cells (e.g., MDCK for influenza) is grown in well plates.
- Virus Infection: The cells are infected with a known amount of virus for a short period.
- Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the antiviral compound.
- Incubation: The plates are incubated for several days to allow for plaque formation.

- Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques (zones of cell death) are counted.
- Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

## Conclusion

While both Azvudine triphosphate and Favipiravir triphosphate can be referred to as "**FNC-TP**" in certain contexts and both act as nucleotide analog inhibitors, they have distinct primary targets and mechanisms. Azvudine's **FNC-TP** is a potent chain terminator of viral DNA synthesis, making it a key therapeutic agent against retroviruses like HIV. Favipiravir's T-705 RTP primarily targets viral RNA polymerases, leading to inhibition of RNA synthesis through a combination of chain termination and lethal mutagenesis, demonstrating broad-spectrum activity against various RNA viruses. For researchers and drug development professionals, understanding these distinctions is crucial for the targeted application and development of these important antiviral compounds.

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